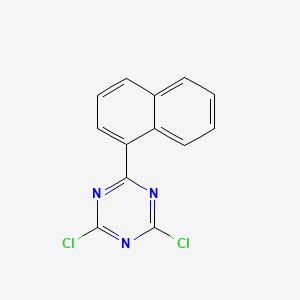

2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine

Description

2,4-Dichloro-6-(naphthalen-1-yl)-1,3,5-triazine is a substituted triazine derivative synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The compound’s structure features a naphthalen-1-yl substituent at the 6-position, which confers distinct steric and electronic properties compared to other triazine derivatives. Such compounds are pivotal in materials science, pharmaceuticals, and agrochemicals due to their tunable reactivity and functional versatility .

Properties

IUPAC Name |

2,4-dichloro-6-naphthalen-1-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3/c14-12-16-11(17-13(15)18-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULQIPWJEFVQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC(=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with naphthalene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,4,6-trichloro-1,3,5-triazine is reacted with naphthalene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial production, the process may be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with amino groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the enzyme or protein, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- For example, the naphthalen-2-yl variant exhibits stability under inert storage conditions .

- Methoxyphenyl Derivatives : The electron-donating methoxy group in 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine enhances its role as a UV absorber precursor, enabling efficient alkylation or acid-catalyzed reactions .

- Anilazine: The 2-chloroanilino group in Anilazine contributes to its fungicidal activity, with optimized extraction methods (e.g., acetonitrile) for residue analysis in crops .

Structural Insights

- Crystal Packing: Compounds such as 2,4-dichloro-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-1,3,5-triazine exhibit non-planar geometries (dihedral angle = 87.56° between triazine and benzene rings), affecting intermolecular interactions and material properties .

Biological Activity

2,4-Dichloro-6-(naphthalen-1-yl)-1,3,5-triazine (CAS No. 59336-36-6) is a member of the triazine family known for its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its effects on various biological systems. This article compiles and analyzes the available research findings on its biological activity, including case studies and data tables.

- Molecular Formula : C13H7Cl2N3

- Molecular Weight : 276.12 g/mol

- Structure : The compound features a triazine ring substituted with two chlorine atoms and a naphthyl group, contributing to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer properties. Studies have shown that triazine derivatives can induce cytotoxic effects in various cancer cell lines.

Anticancer Activity

Research indicates that compounds with a triazine core exhibit significant anticancer activity. For instance, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50% in different cancer cell lines:

These findings suggest that this compound may be effective against certain types of tumors.

The mechanism by which this compound exerts its anticancer effects is likely linked to its ability to modulate apoptotic pathways. It has been observed that triazine derivatives can increase the expression of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like Bcl-2 in cancer cells. This shift promotes apoptosis in malignant cells, thereby inhibiting tumor growth .

Case Studies

Several studies have highlighted the effectiveness of triazine derivatives in preclinical models:

- Study on Colon Cancer :

- Mechanistic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.